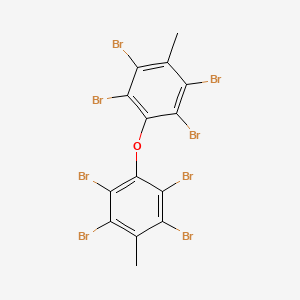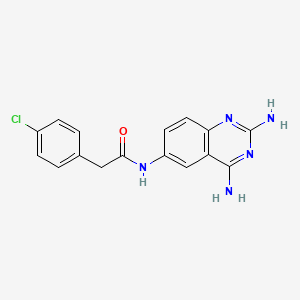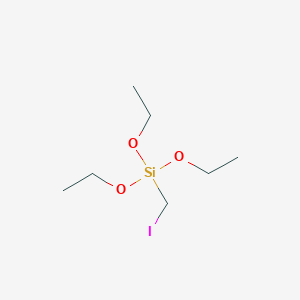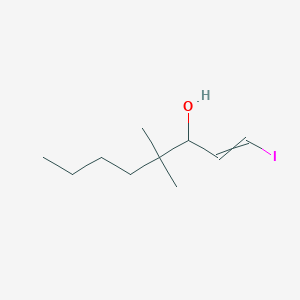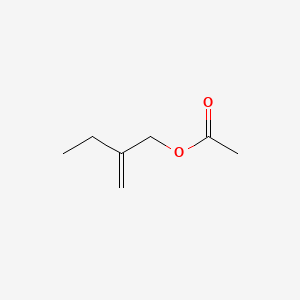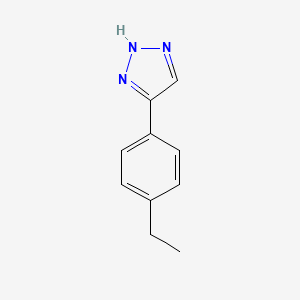
1H-1,2,3-Triazole, 4-(4-ethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,3-Triazole, 4-(4-ethylphenyl)- is a nitrogen-containing heterocyclic compound. This compound is part of the 1,2,3-triazole family, which is known for its stability and versatility in various chemical reactions. The presence of the 4-ethylphenyl group enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1H-1,2,3-Triazole, 4-(4-ethylphenyl)- can be achieved through several methods:
Huisgen 1,3-dipolar cycloaddition: This method involves the reaction of azides with alkynes to form 1,2,3-triazoles.
Metal-catalyzed 1,3-dipolar cycloaddition: This method uses metals like copper or ruthenium to catalyze the reaction between azides and alkynes.
Strain-promoted azide-alkyne cycloaddition: This method does not require a metal catalyst and is driven by the strain energy of the reactants.
Industrial production: Industrial synthesis often employs continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst.
Analyse Des Réactions Chimiques
1H-1,2,3-Triazole, 4-(4-ethylphenyl)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into dihydrotriazoles using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger heterocyclic structures.
Common reagents used in these reactions include copper catalysts, azides, alkynes, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-1,2,3-Triazole, 4-(4-ethylphenyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-1,2,3-Triazole, 4-(4-ethylphenyl)- involves its interaction with various molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent reactions.
Receptor modulation: It can modulate receptor activity by binding to receptor sites, altering their conformation and activity.
Pathway interference: The compound can interfere with biological pathways by interacting with key molecules involved in signal transduction.
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole, 4-(4-ethylphenyl)- can be compared with other similar compounds:
1H-1,2,3-Triazole, 4-phenyl-: This compound lacks the ethyl group, which may affect its reactivity and stability.
1H-1,2,3-Triazole, 4-(4-methylphenyl)-: The presence of a methyl group instead of an ethyl group can lead to differences in steric hindrance and electronic effects.
1H-1,2,4-Triazole: This isomer has a different arrangement of nitrogen atoms, leading to distinct chemical properties and reactivity.
The uniqueness of 1H-1,2,3-Triazole, 4-(4-ethylphenyl)- lies in its specific substitution pattern, which enhances its stability and reactivity compared to other triazole derivatives.
Propriétés
Numéro CAS |
56527-22-1 |
|---|---|
Formule moléculaire |
C10H11N3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
4-(4-ethylphenyl)-2H-triazole |
InChI |
InChI=1S/C10H11N3/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h3-7H,2H2,1H3,(H,11,12,13) |
Clé InChI |
CTPJEZVMISPIBV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)

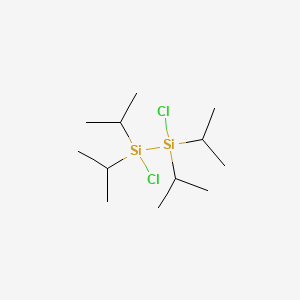

![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
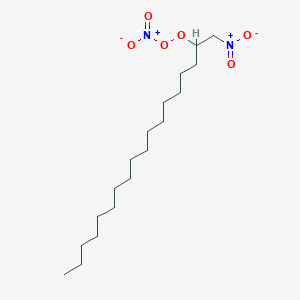
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
